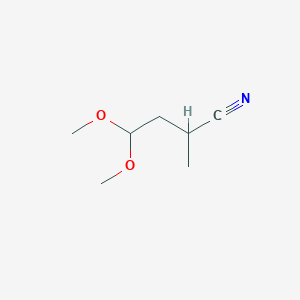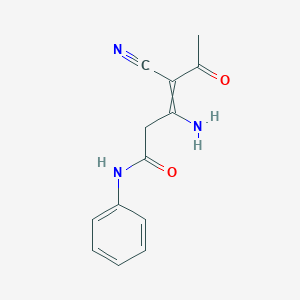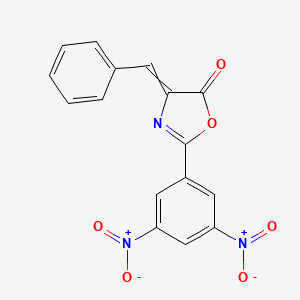
4,4-Dimethoxy-2-methylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethoxy-2-methylbutanenitrile is an organic compound with the molecular formula C7H13NO2 It is a nitrile derivative that features two methoxy groups and a methyl group attached to a butanenitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4-Dimethoxy-2-methylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethoxy-2-butanone with a suitable nitrile source under acidic or basic conditions. The reaction typically requires careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as distillation and purification to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethoxy-2-methylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
4,4-Dimethoxy-2-methylbutanenitrile has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of 4,4-dimethoxy-2-methylbutanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can undergo substitution or elimination reactions. These interactions can lead to the formation of various intermediates and products, influencing the compound’s overall reactivity and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethoxy-2-butanone: A related compound with similar structural features but lacking the nitrile group.
2-Methylbutanenitrile: Another nitrile derivative with a simpler structure.
4-Methoxy-2-methylbutanenitrile: A compound with one methoxy group instead of two
Uniqueness
Its structure allows for versatile chemical modifications, making it valuable in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
100924-63-8 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
4,4-dimethoxy-2-methylbutanenitrile |
InChI |
InChI=1S/C7H13NO2/c1-6(5-8)4-7(9-2)10-3/h6-7H,4H2,1-3H3 |
InChI-Schlüssel |
DIUBHTLLLUTGDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(OC)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate](/img/structure/B14341569.png)







![N-[Methyl(octadecyl)carbamothioyl]benzamide](/img/structure/B14341625.png)
![Phenyl[2-(phenyltellanyl)phenyl]methanone](/img/structure/B14341628.png)

![2-(Bromomethyl)-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane](/img/structure/B14341636.png)


